4-Chloromethyl-2-(4-methoxyphenyl)thiazole
Overview
Description
“4-Chloromethyl-2-(4-methoxyphenyl)thiazole” is a chemical compound with the molecular formula C11H10ClNOS . It has an average mass of 239.721 Da and a monoisotopic mass of 239.017166 Da .
Synthesis Analysis
The synthesis of thiazole-substituted phthalocyanine complexes has been reported . The compounds were characterized using 1H-NMR, FT-IR, UV–Vis, and MS data . Another synthesis method involves the lithiation of 4-bromo-2,5-bis(4-methoxyphenyl)-1,3-thiazole followed by quenching with NFSI to afford the desired 4-fluoro-2,5-bis(4-methoxyphenyl)-1,3-thiazole .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by various spectroanalytical data. For instance, 1H-NMR and 13C-NMR data can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 43-48°C . It is soluble in toluene .Scientific Research Applications
Neuropharmacology
4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a derivative of 4-Chloromethyl-2-(4-methoxyphenyl)thiazole, has been identified as a potent and selective antagonist of serotonin-3 receptors. This compound has demonstrated effectiveness in penetrating the blood-brain barrier, making it a valuable pharmacological tool for studying serotonin-3 receptor-related functions in both in vitro and in vivo contexts (Rosen et al., 1990).
Corrosion Inhibition
Thiazole hydrazones, including derivatives of this compound, have shown significant potential in inhibiting mild steel corrosion in acidic media. Studies involving electrochemical techniques and thermodynamic parameters have established that these compounds act as effective mixed-type inhibitors, providing crucial insights into their interaction mechanisms and potential applications in corrosion protection (Chaitra et al., 2016).
Chemical Synthesis and Transformation
Research on 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one, closely related to this compound, has revealed insights into the synthesis and structural transformation of these compounds. Understanding the reaction conditions and structural prerequisites for these transformations contributes to the broader knowledge of chemical synthesis and molecular behavior (Sápi et al., 1997).
Antimicrobial and Anticancer Properties
The analysis of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol and related compounds has shown notable antimicrobial and anticancer activities. These compounds have been investigated using molecular docking techniques to understand their interactions with various proteins, contributing to the search for effective antimicrobial and anticancer agents (Viji et al., 2020).
Organic Light Emitting Diodes (OLEDs)
Compounds based on the thiazolo[5,4-d]thiazole moiety, including derivatives of this compound, have been used in the development of white organic light emitting diodes (WOLEDs). Their ability to undergo reversible excited-state intramolecular proton transfer (ESIPT) reactions enables the tuning of emission colors, making them suitable for applications in lighting and display technologies (Zhang et al., 2016).
Electropolymerization
Electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole, a derivative of this compound, has been studied for creating polymer films. These studies provide insights into the reaction parameters and characteristics of the resulting polymers, which could have applications in various material science fields (Sayyah et al., 2006).
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities, and their targets can vary widely depending on the specific compound .
Mode of Action
Thiazole derivatives are generally known for their ability to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The compound is soluble in toluene , which suggests it may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Biochemical Analysis
Biochemical Properties
4-Chloromethyl-2-(4-methoxyphenyl)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with biomolecules such as proteins and nucleic acids can lead to changes in their structure and function, which in turn can impact cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in critical cellular functions, thereby influencing cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Understanding the dosage-dependent effects of the compound is essential for its safe and effective use in medical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall health. For instance, it can alter the levels of key metabolites, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and therapeutic potential, as it needs to reach specific target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGNZVWIWYZXEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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